molecular formula C10H14BrNO2 B7978862 2-Bromo-3-(2-ethoxyethoxy)aniline

2-Bromo-3-(2-ethoxyethoxy)aniline

Cat. No.: B7978862
M. Wt: 260.13 g/mol
InChI Key: KEJOFQRIFFGCJL-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-ethoxyethoxy)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a bromine atom and a 2-ethoxyethoxy group attached to the benzene ring, making it a unique derivative of aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-ethoxyethoxy)aniline typically involves the bromination of 3-(2-ethoxyethoxy)aniline. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

2-Bromo-3-(2-ethoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-ethoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ethoxyethoxy group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the ethoxyethoxy group, making it less versatile in certain synthetic applications.

    3-(2-Ethoxyethoxy)aniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-4-(2-ethoxyethoxy)aniline: A positional isomer with different chemical properties and reactivity.

Uniqueness

2-Bromo-3-(2-ethoxyethoxy)aniline is unique due to the presence of both the bromine atom and the 2-ethoxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthetic chemistry and potential biological activities.

Properties

IUPAC Name

2-bromo-3-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-2-13-6-7-14-9-5-3-4-8(12)10(9)11/h3-5H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJOFQRIFFGCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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